6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic molecule comprising a triazolo[3,4-b][1,3,4]thiadiazole core. Key structural features include:
- A 3-methylbenzofuran moiety at position 3, known for its role in antimicrobial and anticancer activities due to aromatic stacking interactions .
Properties
Molecular Formula |
C19H13FN4O2S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13FN4O2S/c1-11-14-4-2-3-5-15(14)26-17(11)18-21-22-19-24(18)23-16(27-19)10-25-13-8-6-12(20)7-9-13/h2-9H,10H2,1H3 |
InChI Key |
PAGGMZOUMNGMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives, such as esters or anhydrides.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of triazolothiadiazoles is highly dependent on substituents at positions 3 and 4. Below is a comparative table of structurally related compounds:
Key Observations :
- Fluorine-Containing Substituents: The 4-fluorophenoxymethyl group (target compound) and 3-fluorophenyl () improve metabolic stability and binding affinity via hydrophobic interactions .
- Benzofuran vs. Pyridine/Biphenyl : The 3-methylbenzofuran in the target compound may enhance antimicrobial activity compared to pyridinyl derivatives (), as benzofuran moieties disrupt microbial membranes .
- Synthetic Efficiency : Microwave-assisted synthesis () offers higher yields (70–85%) than conventional methods (50–60%), critical for scalable production.
Antimicrobial Activity
- The target compound’s benzofuran substituent aligns with , where benzofuran-containing triazolothiadiazoles showed 2–4× higher antimicrobial activity (against S. aureus and E. coli) than chloramphenicol .
- In contrast, adamantanyl derivatives () prioritize structural stability over bioactivity, with minimal antimicrobial effects .
Anticancer Potential
Biological Activity
The compound 6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a triazole-thiadiazole core fused with a benzofuran moiety and a fluorophenyl substituent. The unique combination of these structural elements contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and thiadiazole frameworks exhibit significant antimicrobial properties. For instance:
- Triazolo-thiadiazoles have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- In vitro studies demonstrated that derivatives of triazolo-thiadiazoles displayed antibacterial activity significantly greater than traditional antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. For example:
- Compounds similar to the one have been tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), showing promising cytotoxic effects .
- The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Analgesic and Anti-inflammatory Effects
Some studies have reported analgesic properties associated with triazole derivatives:
- The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators .
- Specific derivatives have been shown to reduce pain responses in animal models, indicating their potential for pain management therapies.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazolo-thiadiazole derivatives against clinical isolates. The compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1–8 μg/mL against multiple strains including MRSA and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| A | 1 | MRSA |
| B | 4 | E. coli |
| C | 8 | P. aeruginosa |
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the compound was tested for cytotoxicity against MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 40 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can act as an inhibitor for various enzymes involved in microbial metabolism.
- Receptor Interaction : It may interact with specific receptors involved in pain signaling pathways.
- Cell Cycle Disruption : Induction of cell cycle arrest has been observed in cancer cell lines treated with similar compounds.
Q & A
Q. What are the standard synthetic routes for constructing the triazolo[3,4-b][1,3,4]thiadiazole core in this compound?
The core is typically synthesized via cyclization reactions. A common method involves reacting 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with carboxylic acid derivatives or aldehydes under basic conditions. For example, potassium carbonate in ethanol facilitates cyclization with substituted aldehydes (e.g., 3-chlorocinnamaldehyde) to form the thiadiazole ring . Modifications at the 3- and 6-positions are achieved by varying precursor substituents, such as introducing 4-fluorophenoxymethyl or benzofuran groups .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?
- X-ray crystallography resolves the 3D arrangement, including bond angles and intermolecular interactions (e.g., π–π stacking in benzofuran derivatives) .
- NMR spectroscopy (¹H/¹³C) verifies substituent positions, with aromatic protons in the 4-fluorophenoxy group appearing as distinct doublets (δ 6.8–7.2 ppm) .
- Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) and purity .
Advanced Research Questions
Q. How do substituents like 4-fluorophenoxy and 3-methylbenzofuran influence biological activity?
- The 4-fluorophenoxy group enhances dipole moments due to fluorine’s electronegativity, improving interactions with hydrophobic pockets in biological targets (e.g., COX-2 active sites) .
- The 3-methylbenzofuran moiety contributes to π-stacking with aromatic residues in enzymes, as observed in COX-2 inhibition studies of similar triazolo-thiadiazoles .
- Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -F) at the 6-position increase metabolic stability, while bulkier 3-substituents modulate selectivity .
Q. How can researchers resolve contradictions in reported biological activities (e.g., COX-2 selectivity vs. antimicrobial effects)?
- Use target-specific assays : Compare COX-1/COX-2 inhibition ratios (e.g., ELISA for prostaglandin E₂) with antimicrobial MIC assays to identify off-target effects .
- In silico docking (e.g., AutoDock Vina) can predict binding modes to COX-2 versus bacterial enzymes, clarifying selectivity .
- Validate in in vivo models (e.g., carrageenan-induced inflammation) to contextualize in vitro findings .
Q. What computational strategies optimize pharmacokinetic properties like solubility and bioavailability?
- ADME prediction tools (e.g., SwissADME) analyze logP values and polar surface area to guide derivatization. For instance, adding hydrophilic groups (e.g., -OH) to the benzofuran ring improves aqueous solubility .
- Molecular dynamics (MD) simulations assess stability in lipid bilayers, identifying substituents that enhance membrane permeability .
Methodological Challenges
Q. What experimental designs mitigate synthetic challenges, such as low yields in cyclization steps?
- Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 80% yield in 30 minutes vs. 12 hours conventionally) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for electron-deficient precursors .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and analyze degradation products via HPLC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using LC-UV .
Data Contradiction Analysis
Q. How to address discrepancies in biological potency across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
